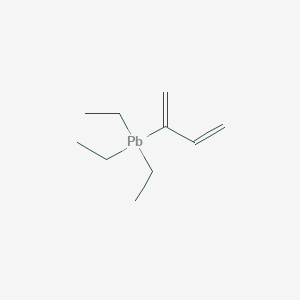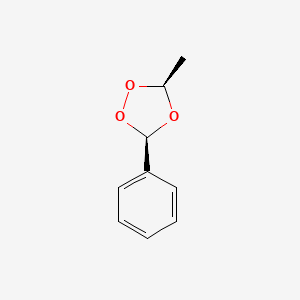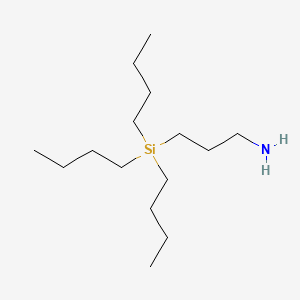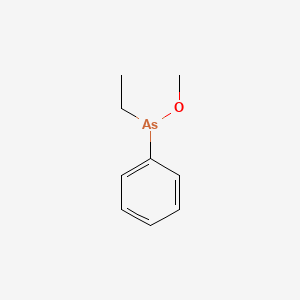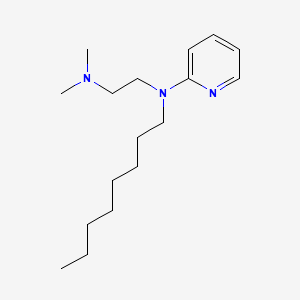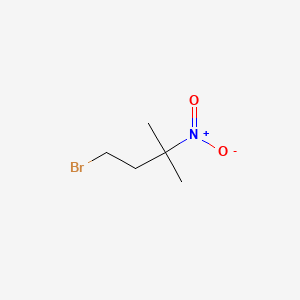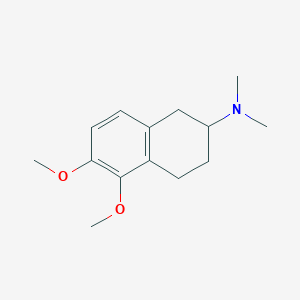
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with various substituents, including methoxy groups and dimethylamine groups. It is a derivative of 2-naphthylamine, which is known for its applications in dye manufacturing and other industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- typically involves multiple steps. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures ranging from 200-210°C . This reaction produces 2-naphthylamine, which can then be further modified to introduce the tetrahydro, methoxy, and dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
科学研究应用
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Naphthylamine: A simpler analog without the tetrahydro, methoxy, and dimethylamine groups.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the methoxy and dimethylamine substituents.
N,N-Dimethyl-1-naphthylamine: Contains dimethylamine groups but lacks the tetrahydro and methoxy groups
Uniqueness
2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
21489-52-1 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
5,6-dimethoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-15(2)11-6-7-12-10(9-11)5-8-13(16-3)14(12)17-4/h5,8,11H,6-7,9H2,1-4H3 |
InChI 键 |
RQWDWCITECNVBB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCC2=C(C1)C=CC(=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


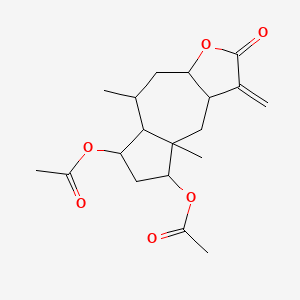
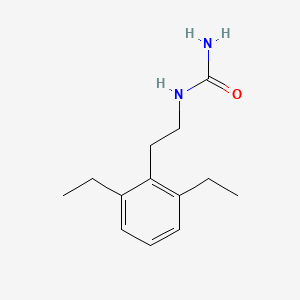

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

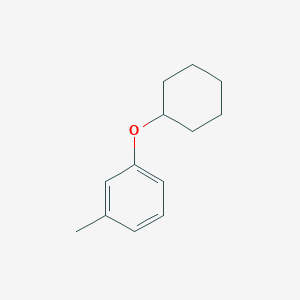

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
